1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline
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Overview
Description
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclohexyl group and a propionyl group attached to a pyrrolidine ring, makes it an interesting subject for research and application.
Mechanism of Action
Target of Action
Similar compounds, such as mertansine, are known to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
Similar compounds like mertansine inhibit the assembly of microtubules by binding to tubulin . This interaction disrupts cell division, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Compounds that inhibit tubulin can affect the mitotic spindle assembly, chromosome segregation, and cytokinesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds like mertansine are often linked to monoclonal antibodies to create antibody-drug conjugates (adcs), which can improve the compound’s bioavailability and selectivity .
Result of Action
Compounds that inhibit tubulin can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the cyclohexyl and propionyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its chiral nature makes it useful for studying enzyme interactions and protein binding.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives and cyclohexyl-containing molecules. Examples are (2S,4R)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid and (2S,4S)-4-Cyclohexyl-1-acetylpyrrolidine-2-carboxylic acid.
Uniqueness
What sets 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline apart is its specific stereochemistry and the combination of functional groups. This unique structure allows for distinct interactions with molecular targets, making it valuable for specialized applications in research and industry.
Biological Activity
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative. Its structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : 225.30 g/mol
- IUPAC Name : this compound
This compound features a cyclohexyl group and a proline backbone, which contribute to its unique properties and biological activities.
Biological Activity Overview
The biological activities of this compound include:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cellular systems.
- Neuroprotective Effects : Research indicates that it may have neuroprotective effects, particularly in models of neurodegenerative diseases.
- Antimicrobial Activity : There is evidence to suggest that the compound possesses antimicrobial properties against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may reduce ROS levels, thereby protecting cells from oxidative damage.
- Modulation of Neurotransmitter Release : It has been shown to influence neurotransmitter levels, which could be beneficial in treating conditions like Parkinson's disease.
- Antibacterial Mechanisms : The exact mechanisms remain under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
Case Study 1: Neuroprotection in Parkinson’s Disease Models
A study conducted on rat models of Parkinson's disease demonstrated that administration of this compound resulted in improved motor functions and reduced neuronal loss. The compound was found to enhance dopamine levels in the striatum, suggesting a potential therapeutic role in neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.
Data Tables
Properties
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUAIAJNMDGCJ-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.